(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a difluoromethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the addition of a cyano group through a nucleophilic substitution reaction . The reaction conditions often include the use of metal-based catalysts and ambient temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound .
Scientific Research Applications
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials with specific chemical properties .
Mechanism of Action
The mechanism of action of (2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and difluoromethoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain heteroatoms and exhibit similar chemical reactivity.
Difluoromethylated compounds: Compounds with difluoromethyl groups share similar synthetic routes and applications.
Phenylacetic acid derivatives: These compounds have structural similarities and are used in similar applications
Uniqueness
(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the combination of its cyano group and difluoromethoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H7F2NO3 |
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Molecular Weight |
239.17 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5- |
InChI Key |
MQYLJWZYVASSER-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)O)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F |
Origin of Product |
United States |
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